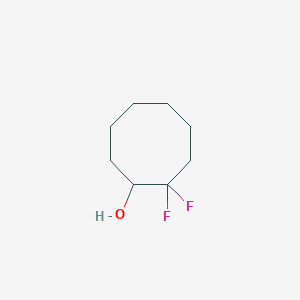
2,2-Difluorocyclooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Difluorocyclooctan-1-ol” is a chemical compound with the molecular weight of 164.2 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for “2,2-Difluorocyclooctan-1-ol” is the same as its common name . Its InChI code is 1S/C8H14F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h7,11H,1-6H2 .
Physical And Chemical Properties Analysis
“2,2-Difluorocyclooctan-1-ol” is a liquid in its physical form . Its molecular weight is 164.2 . The InChI code provides information about its molecular structure .
Scientific Research Applications
Radical Cation Studies
2,2-Difluorocyclooctan-1-ol has potential applications in the study of radical cations. Solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) have been noted for their low nucleophilicity and high hydrogen bonding donor strength, making them ideal for radical cation studies. This suggests that similarly structured compounds, such as 2,2-Difluorocyclooctan-1-ol, could be useful in electrophilic aromatic substitution, photochemistry, and spin trapping studies (Eberson et al., 1997).
Fluorination Reactions
The introduction of fluorine atoms and fluorinated moieties into organic molecules is crucial in life science and materials science. Compounds like 2,2-Difluorocyclooctan-1-ol may serve as key reagents or intermediates in selective difluoromethylation and monofluoromethylation reactions, as they enable the incorporation of fluorine atoms, leading to the development of various pharmaceuticals and agrochemicals (Hu et al., 2009).
Crystal Structure Analysis
This compound could be useful in crystallography for understanding the structural characteristics of complex organic molecules. The study of similar compounds like di-1,5-cyclooctadienesilver tetrafluoroborate, which revealed insights into metal-olefin interactions and bonding lengths, indicates that 2,2-Difluorocyclooctan-1-ol could be valuable in exploring molecular geometries and interactions in organic chemistry (Albinati et al., 1979).
Synthesis of Aminocyclitols
2,2-Difluorocyclooctan-1-ol may be used in the synthesis of aminocyclitols, as seen in studies involving similar compounds. These syntheses can lead to single isomers with high yields, important for developing pharmaceuticals and other biologically active compounds (Karavaizoglu & Salamci, 2020).
Oxidizing Properties
Compounds structurally related to 2,2-Difluorocyclooctan-1-ol have been studied for their powerful oxidizing properties. These studies can provide insights into the redox behaviors of organic molecules, which are crucial in various chemical reactions and applications (Gerson et al., 1999).
Glycosylation Reactions
2,2-Difluorocyclooctan-1-ol might be applicable in glycosylation reactions. Similar fluorinated compounds have been used to catalyze stereoselective synthesis, enabling the creation of complex organic molecules like 2-deoxygalactosides, important in drug synthesis and biochemistry (Tatina et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,2-difluorocyclooctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h7,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARUYNUQJOWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclooctan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2852247.png)
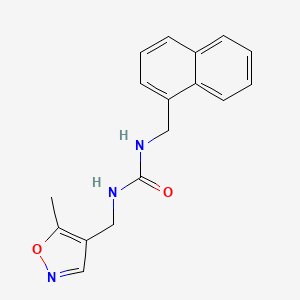
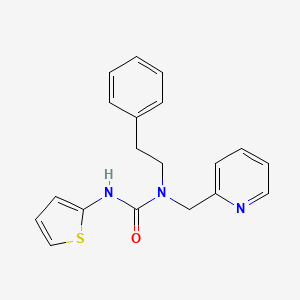
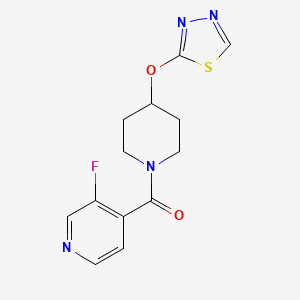
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
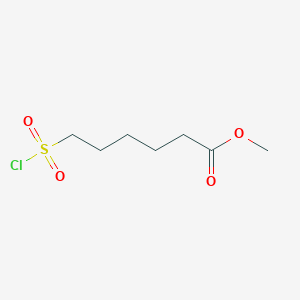
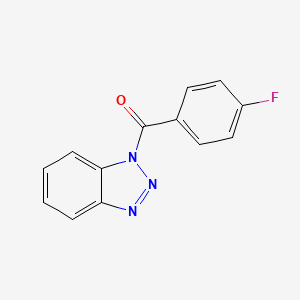
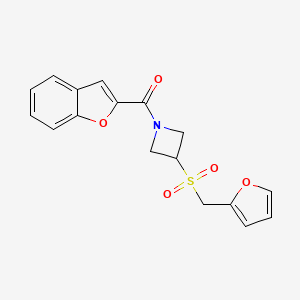
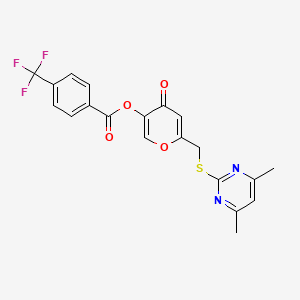

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)
![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

